5-(Pyrrolidin-1-yl)benzene-1,3-diol is an organic compound notable for its structural features, which include a pyrrolidine ring and two hydroxyl groups attached to a benzene ring at the 1 and 3 positions. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical methods, often involving the reaction of pyrrolidine derivatives with substituted benzene rings. Research has shown that derivatives of pyrrolidine can be efficiently synthesized and modified to yield compounds like 5-(pyrrolidin-1-yl)benzene-1,3-diol .
5-(Pyrrolidin-1-yl)benzene-1,3-diol is classified as a phenolic compound due to the presence of hydroxyl groups on the aromatic ring. It also falls under the category of nitrogen-containing heterocycles because of the pyrrolidine moiety.
The synthesis of 5-(pyrrolidin-1-yl)benzene-1,3-diol can be accomplished using several approaches:
The synthesis often involves controlling reaction conditions such as temperature, solvent choice (e.g., polar solvents like methanol or ethanol), and pressure (for hydrogenation steps) to optimize yield and purity. For example, hydrogenation reactions may utilize palladium on carbon as a catalyst under controlled pressures .
The molecular structure of 5-(pyrrolidin-1-yl)benzene-1,3-diol can be represented as follows:
This indicates the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Key structural data includes:
5-(Pyrrolidin-1-yl)benzene-1,3-diol can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions under which these reactions are performed significantly affect the product distribution and yield.
The mechanism of action for 5-(pyrrolidin-1-yl)benzene-1,3-diol primarily involves its interactions with biological targets such as enzymes or receptors. The presence of the hydroxyl groups enhances its ability to form hydrogen bonds, which may increase its binding affinity to specific biomolecules. This interaction can lead to various biological effects that are currently under investigation for therapeutic applications .
Key chemical properties include:
5-(Pyrrolidin-1-yl)benzene-1,3-diol has several scientific uses:
The molecular architecture of 5-(pyrrolidin-1-yl)benzene-1,3-diol (CAS: 848436-63-5, C₁₀H₁₃NO₂) represents a strategic fusion of resorcinol and pyrrolidine pharmacophores, first documented in early synthetic chemistry literature during structural-activity relationship (SAR) explorations of substituted dihydroxybenzenes [4]. This hybrid scaffold emerged from deliberate efforts to enhance the bioactivity profiles of simple phenolic compounds through nitrogen-containing heterocycle integration. The compound's systematic identification coincided with broader investigations into pyrrolidine-functionalized aromatics in the late 20th century, particularly as researchers explored the pharmacokinetic implications of alicyclic amines on phenolic solubility and target engagement. Early synthetic routes typically employed nucleophilic aromatic substitution reactions where pyrrolidine displaced halogen or other leaving groups on activated resorcinol derivatives – an approach that persists in contemporary methodology with significant refinements [9]. The structural simplicity of this molecule belies its versatility as a synthetic intermediate for more complex bioactive molecules, including kinase inhibitors and antimicrobial agents documented in patent literature [8].
The incorporation of pyrrolidine – a saturated five-membered heterocycle – at the meta-position relative to dihydroxy substitutions confers three-dimensional structural diversity to the otherwise planar resorcinol system. This integration fundamentally alters electronic distribution, as evidenced by computational analyses showing a 15% increase in electron density at the phenolic oxygen atoms compared to unsubstituted resorcinol [7]. The pyrrolidine nitrogen (pKₐ ~8.5) provides a protonation site under physiological pH, enhancing water solubility and enabling ionic interactions with biological targets – a feature critically absent in purely phenolic analogs. This hybrid design exemplifies the "privileged scaffold" paradigm in medicinal chemistry, where the pyrrolidine ring serves as a conformational restraint element while the dihydroxybenzene moiety offers hydrogen-bonding capabilities essential for enzyme inhibition [5] [8]. Such bifunctionality underpins the molecule's versatility across pharmacological domains, including its observed activity against neurological targets like acetylcholinesterase (AChE) and metabolic enzymes such as tyrosinase [2]. The scaffold's modularity further permits strategic derivatization at the phenolic hydroxyls or pyrrolidine nitrogen, enabling rational optimization of target selectivity and physicochemical properties.
Despite its straightforward synthesis and promising scaffold properties, 5-(pyrrolidin-1-yl)benzene-1,3-diol remains underexplored relative to its structural analogs. Current literature reveals significant knowledge gaps: (1) insufficient characterization of its absorption and distribution kinetics; (2) limited data on tissue-specific metabolism; and (3) fragmentary understanding of its modulation of multi-target pathways [4]. Recent interest has pivoted toward its polypharmacological potential, particularly as crystallographic studies of analogous compounds reveal binding interactions with structurally diverse enzyme active sites [7]. The molecule's dual hydrogen-bond donor/acceptor capacity and moderate lipophilicity (calculated logP ~1.8) position it favorably for engagement with phylogenetically unrelated targets – a hypothesis supported by preliminary screening data showing concurrent inhibition of both cholinesterases and urease enzymes at micromolar concentrations [2]. Emerging computational models suggest that strategic functionalization of the phenolic groups could enhance binding to allosteric sites in protein kinases, opening avenues for cancer therapeutic development [5] [8]. However, comprehensive experimental validation remains absent, representing a compelling research trajectory for this molecular hybrid.
Table 1: Fundamental Properties of 5-(Pyrrolidin-1-yl)benzene-1,3-diol
Property | Value |
---|---|
IUPAC Name | 5-(Pyrrolidin-1-yl)benzene-1,3-diol |
CAS Number | 848436-63-5 |
Molecular Formula | C₁₀H₁₃NO₂ |
Molecular Weight | 179.22 g/mol |
SMILES Notation | OC1=CC(=CC(O)=C1)N1CCCC1 |
Hydrogen Bond Donors | 2 (phenolic OH) |
Hydrogen Bond Acceptors | 3 (O x2, N x1) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1